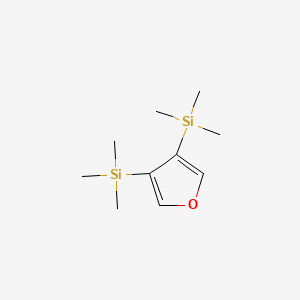

3,4-Bis(trimethylsilyl)furan

Description

Structure

3D Structure

Properties

CAS No. |

126386-46-7 |

|---|---|

Molecular Formula |

C10H20OSi2 |

Molecular Weight |

212.43 g/mol |

IUPAC Name |

trimethyl-(4-trimethylsilylfuran-3-yl)silane |

InChI |

InChI=1S/C10H20OSi2/c1-12(2,3)9-7-11-8-10(9)13(4,5)6/h7-8H,1-6H3 |

InChI Key |

KQKGLWMJTTXASS-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C1=COC=C1[Si](C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 3,4 Bis Trimethylsilyl Furan

Diels-Alder Cycloaddition Approaches

The most established method for synthesizing the 3,4-bis(silylated) furan (B31954) core is through a Diels-Alder reaction, which leverages the reactivity of oxazoles as diene components.

A convenient and effective synthesis of 3,4-Bis(trimethylsilyl)furan involves the Diels-Alder reaction between an appropriate oxazole (B20620) and bis(trimethylsilyl)acetylene. acs.orglookchem.com In a frequently cited example, 4-phenyloxazole (B1581195) serves as the diene that reacts with the dienophile, bis(trimethylsilyl)acetylene. acs.orgscispace.com This reaction proceeds, presumably through an unstable intermediate, to furnish the target silylated furan. lookchem.com The process is a retro-Diels-Alder reaction where the initial cycloadduct expels a molecule, such as benzonitrile (B105546) when 4-phenyloxazole is used, to form the stable aromatic furan ring. mdpi.org

This cycloaddition can be performed under thermal conditions, often requiring high temperatures and extended reaction times. mdpi.org However, methodological advancements have shown that the reaction can be significantly accelerated. mdpi.org

Diels-Alder Synthesis of Silylated Furans

| Diene | Dienophile | Key Product | Byproduct | Reference |

|---|---|---|---|---|

| 4-Phenyloxazole | Bis(trimethylsilyl)acetylene | This compound | Benzonitrile | acs.org, lookchem.com |

| 2,4,5-Trimethyloxazole | Bis(trimethylsilyl)acetylene | 2,5-Dimethyl-3,4-bis(trimethylsilyl)furan | Acetonitrile | mdpi.org |

The Diels-Alder reaction is a powerful concerted cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. iitk.ac.innih.gov Furans themselves are generally considered poor dienes in Diels-Alder reactions due to their aromatic character, which leads to a significant energy gap between the diene's highest occupied molecular orbital (HOMO) and the dienophile's lowest unoccupied molecular orbital (LUMO). rsc.orgresearchgate.net The formation of the strained oxanorbornene adduct can also favor a retro-Diels-Alder reaction. rsc.org

The synthesis using oxazoles circumvents this issue. The oxazole acts as a masked diene. It undergoes a [4+2] cycloaddition with the dienophile (bis(trimethylsilyl)acetylene) to form a bicyclic adduct. lookchem.commdpi.org This adduct is typically unstable and readily undergoes a retro-Diels-Alder reaction, losing a stable small molecule like a nitrile, to yield the aromatic furan ring. mdpi.org This sequence provides an efficient pathway to substituted furans that can be difficult to access through other means. mdpi.org The presence of trimethylsilyl (B98337) groups on the dienophile can influence the electronic properties and reactivity of the reactants, facilitating a smooth cycloaddition. acs.org

Alternative Pathways for the Preparation of 3,4-Disubstituted Silylated Furans

While the oxazole cycloaddition is the primary route to this compound, the compound itself is a key intermediate for creating a wide array of other 3,4-disubstituted furans. This is achieved through regiospecific ipso-displacement of the trimethylsilyl groups. acs.orgiupac.org

One powerful method involves the reaction of this compound with boron trichloride (B1173362). acs.orgiupac.org This selectively replaces one silyl (B83357) group, which, after hydrolysis, yields a tris(furan-3-yl)boroxine intermediate. This boroxine (B1236090) can then participate in palladium-catalyzed Suzuki-type coupling reactions with various partners to introduce a new substituent at the 4-position. acs.orgiupac.org The remaining silyl group can then be targeted for a subsequent substitution, allowing for the controlled, regiospecific synthesis of diverse unsymmetrical 3,4-disubstituted furans. acs.orgiupac.org

Another documented transformation is the acid-catalyzed rearrangement of this compound into 2,4-bis(trimethylsilyl)furan. iupac.org This reaction is thought to be driven by the relief of steric strain between the two adjacent trimethylsilyl groups. iupac.org

Broader strategies for synthesizing substituted furans include:

The cyclization of 1,4-dicarbonyl derivatives. 140.122.64

Tandem reactions involving propargylic alcohols and 1,3-dicarbonyl compounds catalyzed by iron(III) chloride. organic-chemistry.org

Palladium-catalyzed cascade reactions of aryloxy-enynes with aryl halides. organic-chemistry.org

Methodological Advancements in Synthesis and Scalability

Advancements in the synthesis of silylated furans have focused on improving reaction efficiency and conditions. A significant development is the use of microwave irradiation for the Diels-Alder reaction between oxazoles and acetylenic dienophiles. mdpi.org This technique has been shown to produce tri- and tetra-substituted furans in excellent yields (over 90%) within minutes, a substantial improvement over conventional methods that often require prolonged heating. mdpi.org

The scalability of furan synthesis presents general challenges, including harsh reaction conditions and complex product isolation from reaction mixtures. core.ac.uk While large-scale industrial synthesis of this compound is not widely documented, the principles of green chemistry suggest that scalable processes would benefit from mild reaction conditions, the use of stable and commercially available catalysts, and simple purification procedures. core.ac.uk The microwave-assisted synthesis represents a step toward more efficient and potentially scalable production by drastically reducing reaction times and improving yields. mdpi.org

Reactivity and Mechanistic Studies of 3,4 Bis Trimethylsilyl Furan

Electrophilic Substitution Reactions

Regioselective Friedel-Crafts Acylation and Controlled Desilylation

3,4-Bis(trimethylsilyl)furan has been shown to undergo highly regioselective Friedel-Crafts acylation. rsc.org This reaction provides a powerful method for the synthesis of 3,4-disubstituted furans. The presence of the two trimethylsilyl (B98337) groups at the 3- and 4-positions directs the incoming acyl group to one of the adjacent α-positions (C2 or C5) of the furan (B31954) ring.

The reaction of this compound with various acylating agents, such as acid chlorides or anhydrides, in the presence of a Lewis acid catalyst like tin(IV) chloride (SnCl4), proceeds smoothly to afford the corresponding 2-acyl-3,4-bis(trimethylsilyl)furan derivatives in good yields. This high regioselectivity is attributed to the electronic and steric effects of the bulky trimethylsilyl groups, which favor electrophilic attack at the less hindered α-positions.

A key feature of this methodology is the subsequent controlled desilylation of the acylated products. The trimethylsilyl groups can be selectively removed under specific conditions, allowing for the introduction of other functional groups at the 3- and 4-positions. For instance, treatment of the 2-acyl-3,4-bis(trimethylsilyl)furan with potassium fluoride (B91410) on alumina (B75360) allows for the removal of one or both silyl (B83357) groups, providing access to a range of 3-acyl-4-substituted and 3,4-diacyl furans. This stepwise functionalization highlights the synthetic utility of this compound as a versatile building block in organic synthesis.

The choice of reaction conditions for desilylation is crucial for achieving the desired outcome. For example, milder desilylating agents may selectively remove one silyl group, while more forcing conditions can lead to the removal of both. This controlled reactivity allows for a high degree of precision in the synthesis of complex substituted furan derivatives.

Interactive Data Table: Regioselective Friedel-Crafts Acylation of this compound

| Acylating Agent | Product | Yield (%) |

| Acetyl chloride | 2-Acetyl-3,4-bis(trimethylsilyl)furan | 85 |

| Propionyl chloride | 2-Propionyl-3,4-bis(trimethylsilyl)furan | 82 |

| Benzoyl chloride | 2-Benzoyl-3,4-bis(trimethylsilyl)furan | 78 |

Regiospecific Deuteriodesilylation

The trimethylsilyl groups in this compound can be replaced with deuterium (B1214612) atoms with high regiospecificity. rsc.org This deuteriodesilylation reaction provides a convenient method for introducing deuterium labels at specific positions on the furan ring, which is valuable for mechanistic studies and isotopic labeling.

Treatment of this compound with a deuterium source, such as deuterated trifluoroacetic acid (CF3CO2D), leads to the selective replacement of one of the trimethylsilyl groups with a deuterium atom. The reaction proceeds via an electrophilic substitution mechanism where the deuteron (B1233211) acts as the electrophile. The high regiospecificity of this reaction is again influenced by the electronic and steric properties of the silyl groups and the furan ring.

Further treatment with a stronger deuterating agent or under more forcing conditions can lead to the replacement of the second trimethylsilyl group, affording 3,4-dideuteriofuran. This stepwise deuteration allows for the preparation of selectively deuterated furan derivatives. The ability to introduce deuterium at specific positions is a powerful tool for elucidating reaction mechanisms and for use in analytical techniques such as mass spectrometry and NMR spectroscopy.

Investigation of Ipso-Substitution Pathways and Synthetic Leverage

The reactions of this compound exemplify the concept of ipso-substitution, where an incoming electrophile displaces a substituent, in this case, a trimethylsilyl group, at a position that is already substituted. rsc.org This type of substitution is a key feature of the reactivity of organosilicon compounds and provides significant synthetic leverage.

In the case of Friedel-Crafts acylation and deuteriodesilylation of this compound, the electrophile (acylium ion or deuteron) attacks one of the silylated carbon atoms (C3 or C4), leading to the formation of a Wheland-type intermediate. The subsequent loss of a trimethylsilyl group, rather than a proton, drives the reaction to completion and results in the observed ipso-substitution product.

The synthetic utility of this ipso-substitution pathway lies in the ability to use the trimethylsilyl groups as "placeholders" that can be selectively replaced by other functional groups. This strategy allows for the construction of highly substituted furan rings with a degree of control that would be difficult to achieve through other methods. The silyl groups effectively mask the 3- and 4-positions, directing other electrophiles to the α-positions, and can then be removed or replaced in a subsequent step. This "masking-unmasking" strategy is a powerful tool in modern organic synthesis.

Cycloaddition Chemistry

Diels-Alder Reactions with Diverse Dienophiles

This compound can participate as a diene in Diels-Alder reactions with a variety of dienophiles. rsc.org The presence of the electron-donating trimethylsilyl groups enhances the electron density of the furan ring, making it more reactive towards electron-deficient dienophiles.

The reaction of this compound with dienophiles such as maleic anhydride (B1165640), dimethyl acetylenedicarboxylate (B1228247), and N-phenylmaleimide proceeds to give the corresponding oxabicyclo[2.2.1]heptene derivatives. These cycloaddition reactions typically occur under thermal conditions and can exhibit high stereoselectivity, often favoring the formation of the exo adduct.

The trimethylsilyl groups in the resulting cycloadducts can be subsequently manipulated, providing access to a range of functionalized bicyclic compounds. For example, the silyl groups can be removed under protodesilylation conditions or converted to other functional groups, further expanding the synthetic utility of these Diels-Alder reactions. The ability to construct complex polycyclic systems in a single step makes the Diels-Alder chemistry of this compound a valuable synthetic tool.

Interactive Data Table: Diels-Alder Reactions of this compound

| Dienophile | Product | Reaction Conditions |

| Maleic anhydride | 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, 5,6-bis(trimethylsilyl)- | Heat |

| Dimethyl acetylenedicarboxylate | Dimethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate, 5,6-bis(trimethylsilyl)- | Heat |

| N-Phenylmaleimide | N-Phenyl-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboximide, 5,6-bis(trimethylsilyl)- | Heat |

Reactivity with Acetylenic Dienophiles and Extrusion Processes

The Diels-Alder reaction of this compound with acetylenic dienophiles, such as dimethyl acetylenedicarboxylate (DMAD), is of particular interest due to the subsequent reactivity of the initial cycloadduct. rsc.org The initially formed 7-oxabicyclo[2.2.1]hepta-2,5-diene derivative is often unstable and can undergo a retro-Diels-Alder reaction or other rearrangement processes.

Under certain conditions, the primary cycloadduct can undergo an extrusion of the oxygen bridge, leading to the formation of a substituted benzene (B151609) derivative. This process, known as a cheletropic extrusion, provides a route to highly substituted aromatic compounds from a furan precursor. The trimethylsilyl groups can influence the course of these extrusion reactions and can be retained in the final aromatic product, providing further opportunities for functionalization.

The competition between the retro-Diels-Alder reaction and the extrusion process can be influenced by the reaction conditions, such as temperature and the presence of catalysts. By carefully controlling these parameters, it is possible to selectively favor one pathway over the other, thus directing the synthesis towards either the bicyclic adduct or the aromatic product. This tunable reactivity further underscores the versatility of this compound as a synthetic intermediate.

Transition Metal-Catalyzed Cross-Coupling Reactions

This compound serves as a valuable starting material for the synthesis of complex, substituted furans through transition metal-catalyzed cross-coupling reactions. The trimethylsilyl groups act as placeholders that can be selectively converted into other functional groups, enabling the regioselective introduction of various substituents onto the furan core.

Suzuki-Type Coupling Reactions via Boroxine (B1236090) Intermediates

A key application of this compound is in the regiosepecific synthesis of 3,4-disubstituted furans through a novel Suzuki-type coupling reaction. researchgate.net This process involves the initial conversion of one of the trimethylsilyl groups into a boronic acid derivative, which then forms a boroxine intermediate upon dehydration.

Borylation : this compound is treated with a boron trihalide, such as boron trichloride (B1173362) (BCl₃).

Hydrolysis : Subsequent aqueous workup hydrolyzes the boron-furan bond to yield a furan-3-boronic acid derivative, still bearing a trimethylsilyl group at the 4-position.

Boroxine Formation : The boronic acid intermediate readily trimerizes to form a more stable boroxine.

Palladium-Catalyzed Coupling : This boroxine intermediate is then subjected to a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with an organic halide (R-X). researchgate.netmdpi.comnih.govresearchgate.net This step selectively replaces the boron moiety with the 'R' group from the organic halide, yielding a 3-substituted-4-(trimethylsilyl)furan.

To achieve a 3,4-disubstituted furan where both substituents are different, this entire sequence can be repeated. The remaining trimethylsilyl group on the 3-substituted-4-(trimethylsilyl)furan is converted into a new boroxine, which is then coupled with a different organic halide. researchgate.net This stepwise approach provides a high degree of control over the substitution pattern, allowing for the synthesis of unsymmetrically substituted furans that are otherwise difficult to prepare. acs.org The thiophene (B33073) analog, 3,4-bis(trimethylsilyl)thiophene, has been used extensively in similar stepwise substitutions to create unsymmetrical 3,4-disubstituted thiophenes. acs.org

Palladium-Catalyzed Transformations and Derivatives

Beyond the Suzuki reaction, the silyl groups on this compound facilitate various other palladium-catalyzed transformations. These reactions leverage the C-Si bond as a synthetic handle for forming new carbon-carbon and carbon-heteroatom bonds. While direct examples for this compound can be limited, the principles are well-established for organosilicon compounds in palladium catalysis. nih.gov

Palladium catalysts, often in the form of Pd(0) complexes, can activate the C-Si bond, typically with the help of an activating agent like a fluoride source or under basic conditions. This activation generates a nucleophilic furan species in situ, which can then participate in cross-coupling reactions with various electrophiles. For instance, palladium-catalyzed domino Heck/cross-coupling reactions have been used to construct furan-linked bisheterocycles in a single operation. rsc.org This highlights the potential for developing complex molecular architectures starting from functionalized furans.

The general catalytic cycle for such cross-coupling reactions involves:

Oxidative Addition : The Pd(0) catalyst oxidatively adds to an organic halide (R-X) to form a Pd(II) complex.

Transmetalation : The activated silyl-furan compound transfers the furan ring to the palladium center, displacing the halide.

Reductive Elimination : The two organic groups (the furan and 'R') are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst. mdpi.com

Intramolecular Silyl Migration Phenomena and Rearrangements

Organosilyl groups on aromatic and heteroaromatic rings can undergo rearrangement under certain conditions, and this compound is no exception. When subjected to thermal conditions in the presence of an acid catalyst, one of the trimethylsilyl groups can migrate from the C-3 position to the C-2 position.

Specifically, heating this compound in a sealed tube at 160°C with trifluoroacetic anhydride and a catalytic amount of trifluoroacetic acid results in a researchgate.netrsc.org carbon-to-carbon silyl migration. scholaris.ca This rearrangement produces 2,4-bis(trimethylsilyl)furan in high yield (around 80%). scholaris.ca

This intramolecular rearrangement is significant because it provides a synthetic route to a different silylated furan isomer, thereby expanding the range of accessible substitution patterns. The resulting 2,4-bis(trimethylsilyl)furan can then be used in subsequent reactions, such as lithiation followed by electrophilic quench, to introduce substituents at the 2- and 4-positions of the furan ring. scholaris.ca

Generation and Trapping of Highly Reactive Intermediates

Precursor Role in the Generation of Didehydrofuran Species (Insights from Pyrrole and Thiophene Analogs)

This compound is a potential precursor for generating the highly reactive and transient intermediate, 3,4-didehydrofuran. These species, also known as hetarynes, are analogous to benzyne (B1209423) and are of significant interest due to their ability to undergo cycloaddition and nucleophilic addition reactions.

While direct studies on generating 3,4-didehydrofuran from its silylated precursor are not extensively detailed, strong evidence comes from analogous systems. The thiophene analog, 3,4-bis(trimethylsilyl)thiophene, has been successfully used to generate 3,4-didehydrothiophene. acs.org The process typically involves converting the silyl groups into functionalities that can act as leaving groups in an elimination reaction. For instance, one silyl group can be replaced with a triflate group and the other with a lithium atom. Subsequent elimination of lithium triflate would generate the didehydro-intermediate.

The existence of these strained intermediates is confirmed by trapping experiments. In the case of 3,4-didehydrothiophene, its generation in the presence of alkenes leads to cycloaddition products, confirming its fleeting existence. acs.org By analogy, this compound is a logical starting point for similar investigations into the chemistry of 3,4-didehydrofuran, offering a pathway to novel fused heterocyclic systems.

Functional Group Interconversions Beyond Organosilicon Chemistry

Once the trimethylsilyl groups of this compound have been used to introduce new substituents onto the furan ring, a wide array of functional group interconversions can be performed on these newly installed groups. These transformations fall under the realm of standard organic synthesis and are not directly related to the chemistry of the C-Si bond, but they showcase the utility of the initial silylated compound as a scaffold.

For example, if a Suzuki coupling reaction (as described in 3.3.1) is used to introduce a nitroaryl group onto the furan core, the nitro group can be subsequently reduced to an amine. This amine can then undergo a host of further reactions, such as diazotization or acylation, to build even more complex molecules. Similarly, if a formylphenyl group is introduced, the aldehyde can be oxidized to a carboxylic acid, reduced to an alcohol, or used in olefination reactions.

These subsequent transformations are critical for the synthesis of complex natural products and pharmaceutical agents where the substituted furan ring constitutes a core structural motif. The initial placement of substituents with high regiocontrol, enabled by the chemistry of this compound, is the key step that facilitates these more advanced synthetic efforts.

Interactive Data Table: Reactions of this compound and its Analogs

| Reaction Type | Starting Material | Reagents | Product | Yield | Reference |

| Silyl Migration | This compound | (CF₃CO)₂O, cat. CF₃CO₂H, 160°C | 2,4-Bis(trimethylsilyl)furan | 80% | scholaris.ca |

| Suzuki-Type Coupling | 3-(Boroxine)-4-(TMS)furan | Aryl Halide, Pd Catalyst, Base | 3-Aryl-4-(trimethylsilyl)furan | Varies | researchgate.net |

| Didehydrothiophene Generation | Derivative of 3,4-Bis(TMS)thiophene | Elimination Conditions | 3,4-Didehydrothiophene | Trapped | acs.org |

Strategic Role of Trimethylsilyl Groups in Furan Functionalization

Steric and Electronic Influence on Regioselectivity and Stereocontrol

The trimethylsilyl (B98337) groups at the 3 and 4-positions of the furan (B31954) ring exert a significant influence on the regioselectivity of its reactions through a combination of steric and electronic effects. These bulky groups sterically hinder the adjacent 2 and 5-positions, directing incoming electrophiles or dienophiles to specific sites.

In Diels-Alder cycloaddition reactions, 3,4-bis(trimethylsilyl)furan acts as a diene. The steric bulk of the TMS groups can influence the stereoselectivity of the cycloaddition. For instance, the reaction of this compound with various dienophiles proceeds to form cycloadducts, and the stereochemical outcome can be controlled by the nature of the dienophile and the reaction conditions. While the endo-isomer is often the kinetically favored product in Diels-Alder reactions involving furans, the steric hindrance from the TMS groups can favor the formation of the exo-isomer, which is thermodynamically more stable. mdpi.com

The electronic nature of the trimethylsilyl group also plays a role. Silicon is more electropositive than carbon, and the trimethylsilyl group can act as a weak electron-donating group through σ-π conjugation, which can influence the reactivity of the furan ring in electrophilic aromatic substitution reactions. Furan itself is highly reactive towards electrophiles, with a preference for substitution at the 2 and 5-positions. chemicalbook.comstudy.com In this compound, the 3 and 4-positions are blocked, leaving the 2 and 5-positions as the only available sites for substitution.

A notable example of regiocontrol is the Friedel-Crafts acylation of this compound. The reaction with acylating agents in the presence of a Lewis acid catalyst occurs exclusively at the unsubstituted α-positions (2 and 5) of the furan ring. acs.org This high degree of regioselectivity is a direct consequence of the blocking effect of the TMS groups at the 3 and 4-positions.

Silyl (B83357) Groups as Labile Blocking Elements for Directed Synthesis

A key synthetic utility of the trimethylsilyl groups in this compound is their ability to act as "labile blocking elements". scholaris.ca This means they can be introduced to direct the course of a reaction and then selectively removed under mild conditions to allow for further functionalization. This strategy is particularly valuable for the synthesis of 3,4-disubstituted furans, which are important structural motifs in many natural products and pharmacologically active compounds.

The synthesis of 3,4-disubstituted furans often begins with the readily available this compound. acs.org One of the trimethylsilyl groups can be selectively replaced by an electrophile in an ipso-substitution reaction. For example, treatment of this compound with boron trichloride (B1173362) leads to the replacement of one TMS group with a dichloroboryl group. This intermediate can then undergo a palladium-catalyzed Suzuki-type coupling reaction with various organic halides to introduce a substituent at the 4-position. acs.org

The remaining trimethylsilyl group at the 3-position can then be removed, or it can be used to direct the introduction of a second, different substituent at that position using a similar sequence of ipso-substitution and coupling. This stepwise and regiospecific functionalization allows for the controlled synthesis of a wide range of unsymmetrically 3,4-disubstituted furans.

The lability of the carbon-silicon bond is central to this synthetic strategy. The ease of cleavage of the C-Si bond allows for the removal of the blocking group without affecting other functional groups that may be present in the molecule. This "traceless" nature of the trimethylsilyl group makes it an ideal directing group in organic synthesis.

The following table summarizes the key steps in the directed synthesis of 3,4-disubstituted furans starting from this compound:

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1. ipso-Substitution | Boron trichloride (BCl₃) | Selective replacement of one TMS group with a dichloroboryl group. |

| 2. Suzuki Coupling | Organic halide (R-X), Palladium catalyst | Introduction of the first substituent (R) at the 4-position. |

| 3. Removal of Second TMS Group | Desilylating agent (e.g., TBAF) | Unveiling the 3-position for further functionalization or to yield the 4-substituted furan. |

| 4. Second ipso-Substitution (Optional) | Electrophile (e.g., I₂, Br₂) | Introduction of a second electrophile at the 3-position. |

| 5. Second Coupling Reaction (Optional) | Coupling partner, Catalyst | Introduction of a second, different substituent at the 3-position. |

This sequential and controlled functionalization highlights the power of using trimethylsilyl groups as labile blocking elements in the synthesis of complex furan derivatives.

Mechanistic Implications of Silyl Substituents on Reaction Pathways

The presence of trimethylsilyl groups at the 3 and 4-positions of the furan ring has significant mechanistic implications for its reactions. These substituents can influence the stability of reaction intermediates and transition states, thereby altering reaction pathways and favoring certain products over others.

In electrophilic aromatic substitution reactions, the attack of an electrophile on the furan ring typically proceeds through the formation of a cationic intermediate known as an arenium ion or sigma complex. wikipedia.org For an unsubstituted furan, attack at the 2-position leads to a more stable arenium ion due to better delocalization of the positive charge. In the case of this compound, electrophilic attack is directed to the 2- or 5-position. The trimethylsilyl groups can stabilize the adjacent positive charge in the arenium ion through hyperconjugation, a phenomenon known as the β-silicon effect. This stabilization of the cationic intermediate facilitates the electrophilic substitution at the α-positions.

Furthermore, the steric bulk of the trimethylsilyl groups can have a profound effect on the transition state geometry of the Diels-Alder reaction. The approach of the dienophile is sterically hindered, which can lead to a preference for a specific orientation (regioselectivity) and stereochemistry (endo/exo selectivity) in the product. Computational studies have shown that steric hindrance plays a crucial role in determining the reaction pathway and the relative configuration of the products in Diels-Alder reactions of silylated furans. nih.gov

The lability of the C-Si bond also opens up alternative reaction pathways. For instance, in some Diels-Alder reactions of this compound with acetylenic dienophiles, an interesting extrusion of bis(trimethylsilyl)acetylene has been observed. acs.org This suggests a mechanism that may involve a retro-Diels-Alder step of an initial cycloadduct, driven by the formation of a stable aromatic product.

Synthetic Applications As a Versatile Building Block in Organic Chemistry

Regiospecific Construction of Polysubstituted Furan (B31954) Derivatives

The presence of two trimethylsilyl (B98337) groups on the furan ring in 3,4-bis(trimethylsilyl)furan serves as a powerful directing tool, enabling the synthesis of polysubstituted furans with a high degree of regiochemical control. scholaris.ca These silyl (B83357) groups can be selectively replaced in a stepwise manner, providing access to substitution patterns that are otherwise difficult to achieve. researchgate.net

Access to 3,4-Disubstituted Furan Frameworks

The hallmark of this compound's utility lies in its capacity to generate 3,4-disubstituted furan frameworks with exceptional precision. acs.org A robust and elegant methodology has been developed that involves a sequential and repeatable two-step process for the replacement of each silyl group. researchgate.netresearchgate.net

This process begins with the ipso-substitution of one of the trimethylsilyl groups. Treatment of this compound with boron trichloride (B1173362) (BCl₃) selectively replaces a TMS group, and subsequent hydrolysis yields a stable furan-3-yl boroxine (B1236090) intermediate. acs.org This boroxine is then subjected to a palladium-catalyzed Suzuki-type cross-coupling reaction with an organic halide (R¹-X), which installs the first substituent at the 3-position. acs.org

Crucially, the second trimethylsilyl group at the 4-position remains intact during this sequence. This allows for the entire process to be repeated: treatment with BCl₃ followed by a Suzuki coupling with a different organic halide (R²-X) introduces a second, distinct substituent at the 4-position. researchgate.netacs.org This sequential strategy provides a powerful route to unsymmetrically 3,4-disubstituted furans, a class of compounds that are important precursors in organic synthesis. researchgate.net

Table 1: Examples of Sequential Suzuki-Type Coupling for 3,4-Disubstituted Furans

| Entry | First Substituent (R¹) | Second Substituent (R²) | Product |

|---|---|---|---|

| 1 | Phenyl | 4-Methylphenyl | 3-Phenyl-4-(4-methylphenyl)furan |

| 2 | 2-Thienyl | 4-Methoxyphenyl | 3-(2-Thienyl)-4-(4-methoxyphenyl)furan |

| 3 | Vinyl | 4-Chlorophenyl | 3-Vinyl-4-(4-chlorophenyl)furan |

This table illustrates the versatility of the sequential ipso-substitution and cross-coupling methodology.

Methodologies for 2,4- and 2,3,5-Substituted Furan Rings

While the silyl groups at the 3- and 4-positions are the primary sites for substitution, the vacant α-positions (C-2 and C-5) of the furan ring remain reactive towards electrophiles. This reactivity can be harnessed to generate even more complex substitution patterns. rsc.org

This compound undergoes Friedel-Crafts acylation at the unsubstituted α-position, introducing an acyl group regioselectively at the C-2 position. acs.orgacs.org This initial acylation can be followed by the sequential ipso-substitution of the two silyl groups as described previously. This combined strategy opens a pathway to 2,3,4-trisubstituted furans.

Furthermore, by carefully orchestrating the sequence of reactions, chemists can access 2,4- and 2,3,5-substituted furans. For instance, selective removal or functionalization of the silyl group at C-3, followed by an electrophilic substitution at C-2 or C-5, and subsequent functionalization of the remaining silyl group at C-4, provides a logical route to various polysubstituted furan rings. nih.gov

Preparation of Fused Furan Systems and Other Heterocycles

The reactivity of this compound is not limited to substitution reactions. It can also participate in cycloaddition reactions, serving as a diene component to construct fused ring systems, which are foundational structures for a variety of complex heterocycles. acs.org

Synthesis of Benzofuran (B130515) Derivatives

Benzofurans are an important class of heterocyclic compounds found in many natural products and pharmaceuticals. nih.gov The synthesis of the benzofuran skeleton can be achieved through various strategies, including those that build the benzene (B151609) ring onto a pre-existing furan. This compound is a suitable starting material for such approaches due to its ability to undergo Diels-Alder cycloadditions with dienophiles. acs.org

In these reactions, the furan ring acts as a diene, reacting with an alkyne or a substituted alkene to form a bicyclic adduct. This adduct, an oxa-bridged cyclohexadiene derivative, can then undergo a series of transformations, such as dehydration or rearrangement, to aromatize into a fused benzofuran system. The silyl groups can influence the reactivity and stability of the intermediates and can be retained for further functionalization or removed in later steps. This cycloaddition approach provides a convergent route to highly substituted benzofuran derivatives. organic-chemistry.org

Enabling Synthesis of Complex Organic Architectures

The ability to generate precisely substituted furan building blocks makes this compound a key starting material in the total synthesis of complex molecules, particularly natural products that possess a furan or a related substructure. acs.org

Role in Natural Product Synthesis (e.g., (+)-xestoquinone, prehispanolone, sphydrofuran, secosyrins)

The strategic value of this compound is highlighted in its application to the synthesis of biologically active natural products. The 3,4-disubstituted furans derived from this starting material are key intermediates for a number of complex targets. acs.org A prominent example is its role in the synthesis of (+)-xestoquinone, a marine natural product. scholaris.ca The core of (+)-xestoquinone contains a furan ring that is part of a larger, intricate polycyclic system. The synthesis of this complex molecule relied on the creation of a specifically 3,4-disubstituted furan intermediate, which was efficiently prepared using the silyl-directed methodologies. scholaris.ca This demonstrates how this compound provides a reliable entry point for constructing the central heterocyclic core, upon which the rest of the molecular architecture can be elaborated.

Modular Construction of Oligo(arylfuran)s

The synthesis of oligo(arylfuran)s, which are of interest for their potential applications in materials science, can be systematically achieved using this compound as the foundational unit. This modular approach relies on an iterative sequence of ipso-substitution of the trimethylsilyl groups, allowing for the controlled, stepwise elongation of the oligomeric chain.

A key transformation in this process is the reaction of this compound with boron trichloride, which selectively replaces one of the trimethylsilyl groups. Subsequent aqueous workup yields a tris(4-(trimethylsilyl)furan-3-yl)boroxine. This boroxine intermediate is a crucial component in palladium-catalyzed Suzuki-type cross-coupling reactions. By coupling the boroxine with an aryl halide, the first aryl group can be introduced at the 3-position of the furan ring, yielding a 3-aryl-4-(trimethylsilyl)furan.

This newly formed monosubstituted furan can then be subjected to the same reaction sequence. Treatment with boron trichloride followed by hydrolysis converts the remaining trimethylsilyl group at the 4-position into a boroxine. A second Suzuki-type coupling with a different (or the same) aryl halide installs an aryl group at the 4-position, completing the synthesis of a 3,4-diaryl-substituted furan. This iterative process allows for the precise and modular construction of oligo(arylfuran)s with well-defined structures.

The table below summarizes the key steps in the modular synthesis of oligo(arylfuran)s starting from this compound.

| Step | Reagents and Conditions | Intermediate/Product | Purpose |

| 1 | 1. BCl₃2. H₂O | Tris(4-(trimethylsilyl)furan-3-yl)boroxine | Selective activation of the 3-position for cross-coupling. |

| 2 | Ar¹-X, Pd catalyst, Base | 3-Aryl-4-(trimethylsilyl)furan | Introduction of the first aryl group at the 3-position. |

| 3 | 1. BCl₃2. H₂O | Tris(4-arylfuran-3-yl)boroxine | Activation of the 4-position for the next coupling step. |

| 4 | Ar²-X, Pd catalyst, Base | 3-Aryl-4-arylfuran | Introduction of the second aryl group at the 4-position. |

This table illustrates a general, iterative approach to the synthesis of 3,4-disubstituted furans, which are the monomeric units for oligo(arylfuran)s.

Integration into Cascade Reactions and Multicomponent Methodologies

While direct, complex cascade or multicomponent reactions starting from this compound are not extensively documented, its inherent reactivity and the differential reactivity of the silyl groups present significant potential for its integration into such sophisticated synthetic strategies. The trimethylsilyl groups can be envisioned as temporary placeholders that can be sequentially unmasked or transformed within a one-pot sequence to generate molecular complexity rapidly.

For instance, the known ability of this compound to participate in Diels-Alder cycloadditions opens up possibilities for cascade sequences. acs.org A Diels-Alder reaction with a suitable dienophile could be the initial step, followed by in-situ manipulation of the resulting cycloadduct. The trimethylsilyl groups could then be selectively removed or converted to other functionalities to trigger subsequent transformations, all within a single reaction vessel.

The differential reactivity of the two trimethylsilyl groups is key to their potential use in multicomponent methodologies. One silyl group could be selectively replaced in a palladium-catalyzed coupling reaction, as described previously. The resulting intermediate, still bearing a trimethylsilyl group, could then participate in a subsequent reaction, such as a Friedel-Crafts acylation, at a different position before the final silyl group is removed or converted. acs.org This allows for a programmed introduction of multiple, diverse substituents in a one-pot or sequential, multi-step fashion without the need for isolation of all intermediates.

The following table conceptualizes how this compound could be integrated into a hypothetical multicomponent reaction to generate a polysubstituted furan derivative.

| Step (in a hypothetical one-pot sequence) | Reagent/Catalyst | Transformation | Role of Trimethylsilyl Group(s) |

| 1 | Electrophile 1 (e.g., R-COCl/AlCl₃) | Friedel-Crafts acylation at the 2-position. | Directing group and protecting group for the 3- and 4-positions. |

| 2 | Aryl Halide / Pd Catalyst | Suzuki-type coupling at the 3-position. | Leaving group (after conversion to a boronate/boroxine). |

| 3 | Electrophile 2 (e.g., an alkyl halide) | Alkylation at the 4-position (after desilylation/metalation). | Placeholder for subsequent functionalization. |

| 4 | Quenching/Workup | Removal of the final silyl group. | Temporary protecting group. |

This table presents a conceptual framework for the potential use of this compound in a multicomponent or cascade synthesis, highlighting the versatile roles of the silyl substituents.

Advanced Characterization Methodologies in Research on 3,4 Bis Trimethylsilyl Furan and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, ²⁹Si NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3,4-Bis(trimethylsilyl)furan. Through the analysis of ¹H, ¹³C, and ²⁹Si NMR spectra, a complete assignment of the molecule's covalent framework can be achieved.

¹H NMR: The proton NMR spectrum provides information on the hydrogen atoms in the molecule. For this compound, two main signals are expected:

A singlet in the aromatic region corresponding to the two equivalent protons on the furan (B31954) ring at the C2 and C5 positions. For unsubstituted furan, these protons appear around 7.4 ppm du.edu. The presence of electron-donating trimethylsilyl (B98337) groups at the C3 and C4 positions is expected to slightly shift these signals upfield.

A sharp, intense singlet in the upfield region (typically 0.2-0.4 ppm) corresponding to the 18 equivalent protons of the two trimethylsilyl (–Si(CH₃)₃) groups.

¹³C NMR: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. For this compound, three distinct signals are anticipated:

A signal for the two equivalent furan carbons bonded to hydrogen (C2 and C5). In furan, these appear at approximately 143 ppm du.edu.

A signal for the two equivalent furan carbons bonded to the trimethylsilyl groups (C3 and C4). These carbons would show a significant upfield or downfield shift compared to unsubstituted furan carbons (which resonate around 110 ppm) due to the electronic effects of the silyl (B83357) substituents du.edu.

A signal for the six equivalent methyl carbons of the trimethylsilyl groups, typically appearing in the far upfield region of the spectrum (around 0 ppm).

²⁹Si NMR: Silicon-29 NMR is particularly diagnostic for organosilicon compounds. A single resonance is expected for the two equivalent silicon atoms in this compound. The chemical shift provides direct evidence of the silicon environment and confirms the presence and nature of the silyl groups attached to the furan ring. For example, in other trimethylsilyl-substituted aromatic compounds, ²⁹Si signals are often observed in the range of 0 to -10 ppm relative to tetramethylsilane (TMS) rsc.org.

The following table summarizes the expected chemical shifts for this compound based on data from analogous compounds.

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | Furan C-H (C2, C5) | ~7.0 - 7.5 | Singlet |

| Si(CH ₃)₃ | ~0.2 - 0.4 | Singlet | |

| ¹³C | Furan C -H (C2, C5) | ~140 - 145 | |

| Furan C -Si (C3, C4) | ~115 - 125 | ||

| Si(C H₃)₃ | ~0 - 2 | ||

| ²⁹Si | Si (CH₃)₃ | ~0 to -10 |

Vibrational (IR, Raman) and Electronic (UV-Vis) Spectroscopy for Molecular Signatures

Vibrational and electronic spectroscopy techniques provide characteristic "fingerprints" of molecules, revealing information about bonding, functional groups, and electronic transitions.

Infrared (IR) and Raman Spectroscopy: These complementary techniques probe the vibrational modes of a molecule ucl.ac.ukkurouskilab.com.

IR Spectroscopy: The IR spectrum of this compound would be dominated by absorptions corresponding to the vibrations of the trimethylsilyl groups. Strong bands are expected around 1250 cm⁻¹ (symmetric CH₃ deformation or "umbrella" mode) and 840 cm⁻¹ (Si-C stretch and CH₃ rocking mode), which are characteristic of the –Si(CH₃)₃ moiety. Vibrations associated with the furan ring, such as C-H stretching (~3100 cm⁻¹), C=C stretching (~1500-1600 cm⁻¹), and ring breathing modes, would also be present, though potentially weaker nist.govudayton.edu.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to symmetric vibrations and bonds involving heavier atoms. Therefore, the symmetric stretching of the furan ring and the Si-C bonds would be expected to produce strong signals. The C=C stretching vibrations of the furan ring are typically prominent in the Raman spectrum.

UV-Vis Spectroscopy: This technique provides insight into the electronic transitions within the molecule. Furan itself exhibits a strong absorption band around 205 nm, which is attributed to a π→π* transition nist.gov. The introduction of trimethylsilyl groups at the 3 and 4 positions is expected to act as auxochromes, causing a slight red shift (bathochromic shift) in the absorption maximum due to the electronic contribution of the silyl groups to the furan's π-system. For oligomers and polymers derived from this monomer, the π-conjugation extends, leading to a significant bathochromic shift into the visible region, which is a key characteristic of conjugated polymers researchgate.net.

| Spectroscopy | Functional Group / Transition | Expected Wavenumber (cm⁻¹) / Wavelength (nm) |

| IR | Furan C-H stretch | ~3100 |

| Si-CH₃ symmetric deformation | ~1250 | |

| Si-C stretch / CH₃ rock | ~840 | |

| Raman | Furan C=C stretch | ~1500-1600 |

| UV-Vis | π→π* transition (monomer) | ~210 - 220 nm |

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition and studying the fragmentation pathways of this compound.

Molecular Weight Determination: HRMS provides a highly accurate mass measurement of the molecular ion (M⁺), allowing for the unambiguous determination of the compound's elemental formula (C₁₀H₂₀OSi₂). This technique can distinguish between compounds with the same nominal mass but different elemental compositions, confirming the identity and purity of the synthesized molecule.

Fragmentation Analysis: Under electron ionization (EI), the molecular ion of this compound will undergo characteristic fragmentation. The analysis of these fragments helps to confirm the molecular structure. Based on known fragmentation patterns of trimethylsilyl compounds and furans, the following pathways are plausible nih.govchemguide.co.uked.ac.uk:

Loss of a methyl radical (•CH₃): A primary fragmentation event is the loss of a methyl group from one of the trimethylsilyl substituents, leading to a stable [M-15]⁺ ion (m/z = 197). This peak is often the base peak in the mass spectra of TMS-containing compounds.

Formation of the trimethylsilyl cation: A peak at m/z = 73, corresponding to the [Si(CH₃)₃]⁺ cation, is highly characteristic and provides strong evidence for the presence of trimethylsilyl groups.

Ring fragmentation: The furan ring itself can fragment, although this may be less favorable than the cleavage of the Si-C bonds ed.ac.uk.

A mass spectrum for the related isomer, 2,5-Bis(trimethylsilyl)-furan, shows a prominent molecular ion peak and a base peak corresponding to the [M-CH₃]⁺ fragment, supporting the expected fragmentation behavior spectrabase.com.

| Ion | Proposed Formula | Expected m/z | Significance |

| [M]⁺ | [C₁₀H₂₀OSi₂]⁺ | 212 | Molecular Ion |

| [M-CH₃]⁺ | [C₉H₁₇OSi₂]⁺ | 197 | Loss of a methyl radical; often the base peak |

| [Si(CH₃)₃]⁺ | [C₃H₉Si]⁺ | 73 | Characteristic trimethylsilyl cation |

X-ray Crystallography for Solid-State Structural Elucidation of Compounds and Complexes

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state wikipedia.orgnih.govresearchgate.net. While this compound is a liquid at room temperature, this technique is invaluable for studying crystalline derivatives or related solid compounds. If a suitable crystalline derivative were prepared, a single-crystal X-ray diffraction study would provide precise data on:

Bond Lengths and Angles: Accurate measurements of C-C, C-O, and C-Si bond lengths and the angles within the furan ring and the silyl groups. This would confirm the planarity of the furan ring and the tetrahedral geometry around the silicon atoms.

Conformation: Determination of the rotational orientation (torsion angles) of the trimethylsilyl groups relative to the plane of the furan ring.

Intermolecular Interactions: Analysis of how molecules pack in the crystal lattice, revealing non-covalent interactions such as van der Waals forces that dictate the solid-state structure.

While a crystal structure for this compound itself is not available in the literature, studies on other crystalline furan derivatives have been used to establish the fundamental geometry of the furan ring mdpi.com. Such analyses confirm the ring's planarity and provide benchmark C-C and C-O bond lengths.

Electrochemical Characterization Techniques for Electronic Properties (Relevant for Oligomers)

Electrochemical methods, particularly cyclic voltammetry (CV), are essential for probing the electronic properties of conjugated materials derived from this compound, such as oligofurans and polyfurans ossila.com. These techniques measure the response of a material to an applied electrical potential.

Cyclic Voltammetry (CV): By sweeping the potential and measuring the resulting current, CV can determine key electronic parameters of the corresponding polymer films rsc.org:

Oxidation Potential (E_ox): This is the potential at which the material begins to lose electrons (p-doping). Using oligofurans as starting materials for electropolymerization significantly lowers the oxidation potential compared to the furan monomer, which polymerizes at a high potential that can cause degradation rsc.org. For example, the onset oxidation potential for terfuran is around 0.62 V (vs. Ag/AgCl-wire), which is substantially lower than that of furan itself rsc.orgrsc.org. The silyl groups on the 3,4-positions are expected to further lower this potential due to their electron-donating nature, facilitating easier polymerization and leading to higher quality polymer films.

Electrochemical Stability: By repeatedly cycling the potential, the stability of the doped (conductive) state of the polymer can be assessed. Polyfurans derived from oligomers have shown good electrochemical stability, retaining a significant portion of their redox activity after many cycles rsc.org.

Band Gap: The oxidation and reduction potentials can be used to estimate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, and thus the electrochemical band gap of the material, which is crucial for applications in organic electronics mdpi.com.

The table below shows experimental oxidation potentials for various oligofurans, demonstrating the decrease in potential with increasing chain length, a key factor for successful electropolymerization.

| Oligomer | Onset Oxidation Potential (E_ox vs. Ag/AgCl-wire) [V] rsc.orgrsc.org |

| Terfuran (PFu₃) | 0.62 |

| Terfuran with C₈ side chain (PFu₃-C₈) | 0.51 |

| Quinquefuran with C₈ side chain (PFu₅-C₈) | 0.43 |

This data illustrates the principle that using oligomers as precursors is critical for producing stable, conductive polyfurans, a strategy that would be directly applicable to monomers like this compound.

Theoretical and Computational Investigations of 3,4 Bis Trimethylsilyl Furan Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions (e.g., anion radicals)

Quantum chemical calculations are fundamental in determining the electronic landscape of a molecule. For furan (B31954) and its derivatives, these methods elucidate properties such as electron distribution, orbital energies, and molecular stability. researchgate.net In the case of 3,4-Bis(trimethylsilyl)furan, the introduction of trimethylsilyl (B98337) (TMS) groups at the 3 and 4 positions significantly alters the electronic structure of the parent furan ring.

The TMS groups act as weak σ-donors and can engage in σ-π hyperconjugation, effectively increasing the electron density within the furan ring. This heightened electron density, particularly at the C2 and C5 positions, influences the molecule's reactivity towards electrophiles. Quantum calculations can quantify this effect by mapping the molecular electrostatic potential (MEP), which highlights regions of negative potential (electron-rich) and positive potential (electron-poor).

Furthermore, these calculations are crucial for predicting the behavior of transient species like anion radicals. The formation of an anion radical involves the addition of an electron to the Lowest Unoccupied Molecular Orbital (LUMO) of the neutral molecule. The energy and distribution of the LUMO are therefore critical. Silyl (B83357) substitution is known to lower the LUMO energy, which would suggest that this compound should have a higher electron affinity than furan itself, making the formation of its anion radical more favorable. The unpaired electron in the resulting radical would be distributed across the π-system, with its density profile being predictable through spin density calculations.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Molecular Properties

Density Functional Theory (DFT) has become a standard tool for investigating the mechanisms of organic reactions and calculating molecular properties with a good balance of accuracy and computational cost. mdpi.com For furan systems, DFT studies have been instrumental in exploring pericyclic reactions, electrophilic substitutions, and cycloadditions. pku.edu.cnrsc.org

When applied to this compound, DFT can be used to model transition states and reaction energy profiles. For instance, in electrophilic aromatic substitution, the silyl groups are predicted to direct incoming electrophiles to the C2 and C5 positions due to their electron-donating nature, which stabilizes the intermediate sigma complex. pearson.com DFT calculations can confirm this by comparing the activation energies for substitution at different positions on the ring.

DFT is also employed to optimize molecular geometries and predict spectroscopic properties. nih.gov The calculated vibrational frequencies (IR spectra) and NMR chemical shifts for this compound can be compared with experimental data to validate the computational model and confirm the molecular structure.

Table 1: Predicted Molecular Property Changes due to Silylation (Qualitative DFT Insights)

| Molecular Property | Furan (Parent) | This compound | Rationale for Change |

|---|---|---|---|

| Electron Density | Concentrated on Oxygen and π-system | Increased across the π-system, especially C2/C5 | Electron-donating nature of trimethylsilyl groups. |

| Dipole Moment | ~0.7 D imperial.ac.uk | Predicted to be higher | Asymmetric charge distribution from bulky, polarizable silyl groups. |

| HOMO Energy | Relatively low | Increased (less negative) | Destabilization of the HOMO due to σ-π hyperconjugation. |

| LUMO Energy | Relatively high | Lowered (more negative) | Stabilization of the LUMO through interaction with Si d-orbitals or σ* orbitals. |

This table is generated based on established principles of silyl group effects and DFT; specific calculated values would require a dedicated study.

Computational Analysis of Silyl Group Effects on Furan Ring Systems

The strategic placement of silyl groups on a furan ring can profoundly influence its chemical behavior, a phenomenon that is well-suited for computational analysis. scholaris.ca The effects of the two trimethylsilyl groups in this compound are primarily twofold: electronic and steric.

Electronic Effects: Computationally, the electronic influence of silyl groups is analyzed through methods like Natural Bond Orbital (NBO) analysis. This method can quantify the charge transfer and orbital interactions between the silyl groups and the furan ring. The primary electronic effect is σ-π hyperconjugation, where the electrons from the C-Si σ-bonds donate into the π-system of the furan. This donation increases the electron density of the ring, making it more nucleophilic and more reactive towards electrophiles compared to unsubstituted furan.

Steric Effects: The trimethylsilyl groups are sterically demanding. Computational models can precisely calculate the steric hindrance they impose. This steric bulk can direct the regioselectivity of reactions by physically blocking certain reaction sites. scholaris.ca For example, in reactions involving the furan ring, the bulky TMS groups at the 3 and 4 positions would sterically favor reactions at the less hindered 2 and 5 positions. Furthermore, this steric clash can influence the conformational preferences of the molecule and any subsequent adducts.

Frontier Molecular Orbital (FMO) Theory Applications in Cycloaddition Reactivity

Frontier Molecular Orbital (FMO) theory is a powerful model for explaining the reactivity and selectivity of pericyclic reactions, such as the Diels-Alder reaction, where furan acts as a diene. wikipedia.orgfiveable.me Reactivity is primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the LUMO of the other. taylorandfrancis.com

In a typical Diels-Alder reaction of a furan with an electron-deficient dienophile, the key interaction is between the HOMO of the furan and the LUMO of the dienophile. youtube.com The energy and coefficients of the furan's HOMO are therefore paramount.

The electron-donating trimethylsilyl groups at the 3 and 4 positions of this compound raise the energy of the furan's HOMO. According to FMO theory, a smaller energy gap between the diene's HOMO and the dienophile's LUMO leads to a stronger interaction and a faster reaction rate. rsc.org Therefore, this compound is predicted to be significantly more reactive in normal-electron-demand Diels-Alder reactions than unsubstituted furan.

FMO theory also helps predict regioselectivity. The orbital coefficients of the HOMO are largest at the C2 and C5 positions of the furan ring. The silyl groups at C3 and C4 further enhance the magnitude of these coefficients. This directs the formation of new bonds to these terminal positions during the cycloaddition, which is the typical outcome for furan dienes. youtube.com

Table 2: FMO Energy Comparison and Predicted Reactivity in a Normal-Demand Diels-Alder Reaction

| Diene | Relative HOMO Energy | HOMO-LUMO Gap (with Maleic Anhydride) | Predicted Reactivity |

|---|---|---|---|

| Furan | Base | Larger | Lower |

This is a qualitative comparison based on FMO principles. Maleic anhydride (B1165640) is used as a representative electron-poor dienophile. researchgate.net

Future Research Directions and Emerging Trends

Development of Innovative and Sustainable Synthetic Routes

The development of environmentally friendly and efficient methods for synthesizing 3,4-bis(trimethylsilyl)furan is a key area of future research. Current synthetic approaches often face challenges such as the need for harsh reaction conditions, the use of expensive catalysts, and the generation of significant waste. mdpi.com To address these limitations, researchers are exploring several innovative and sustainable strategies.

One promising approach is the utilization of novel catalytic systems. mdpi.com The catalytic C-H silylation of furan (B31954) derivatives using earth-abundant metal catalysts is an area of active investigation. researchgate.net These methods aim to replace precious metal catalysts, thereby reducing costs and environmental impact. Additionally, the development of catalyst-free radical strategies for the direct linkage of silicon atoms to the furan ring is being explored. researchgate.net

| Synthetic Approach | Advantages | Key Research Focus |

| Novel Catalysis | Reduced reliance on precious metals, increased efficiency. researchgate.net | Earth-abundant metal catalysts, catalyst-free radical reactions. researchgate.net |

| Biocatalysis | Mild conditions, high selectivity, sustainability. mdpi.comumw.edu.pl | Lipase-catalyzed reactions, whole-cell biocatalysis. mdpi.comresearchgate.net |

| One-Pot Reactions | Reduced waste, improved efficiency, and atom economy. mdpi.com | Synergistic catalytic systems for sequential reactions. mdpi.com |

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The unique structure of this compound, with two bulky trimethylsilyl (B98337) groups on the furan ring, opens up possibilities for exploring novel reactivity. cuhk.edu.hk The trimethylsilyl groups can act as versatile handles for further functionalization, allowing for the synthesis of a wide range of 3,4-disubstituted furans that are otherwise difficult to access. acs.orgresearchgate.net

Future research will likely focus on the regiospecific ipso-substitution of the trimethylsilyl groups. acs.org This allows for the stepwise and controlled introduction of different functional groups onto the furan core. acs.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki-type coupling with boroxines, have already shown promise in this area. researchgate.net

Furthermore, the development of new catalytic transformations that exploit the unique electronic and steric properties of this compound is a growing area of interest. This includes exploring its potential in cycloaddition reactions and other transformations that can lead to the formation of complex molecular architectures. acs.org The conversion of the C-Si bond to a C-Sn bond further expands the synthetic utility of this compound. acs.org

Advanced Materials Science Applications and Functional Molecule Design

The distinct properties of this compound make it a valuable building block for the creation of advanced materials with tailored functionalities. nih.gov The incorporation of this furan derivative into polymers is a particularly promising avenue of research. Poly(silylether)s (PSEs), for instance, are a class of environmentally degradable polymers that can be synthesized from biorenewable feedstocks like furan derivatives. researchgate.net

The trimethylsilyl groups can enhance the solubility and processability of polymers, while the furan ring contributes to their electronic properties. This makes them suitable for applications in organic electronics. Additionally, the furan scaffold is being explored for the development of novel energetic materials. nih.gov

The design of functional molecules with specific applications is another emerging trend. Silyl (B83357) groups can be strategically used to fine-tune the properties of molecules, including their anticancer activity. mdpi.com By modifying the furan-2(5H)-one scaffold with different silyl groups, researchers have been able to control the potency and selectivity of these compounds. mdpi.com

| Application Area | Key Features and Potential |

| Degradable Polymers | Synthesis of poly(silylether)s from renewable resources. researchgate.net |

| Energetic Materials | Design of novel, low-melting, insensitive energetic materials. nih.gov |

| Anticancer Agents | Tuning the potency and selectivity of furan-based compounds. mdpi.com |

Bio-Inspired Chemical Synthesis and Biomimetic Transformations Involving Furan Scaffolds

Nature provides a rich source of inspiration for the development of novel and sustainable chemical processes. researchgate.net The furan scaffold is present in numerous bioactive natural products, making it an attractive target for bio-inspired synthesis. ijabbr.comijabbr.com While this compound itself is not found in nature, its furan core serves as a valuable platform for developing biomimetic transformations. ijabbr.commdpi.com

A key area of future research is the use of furan derivatives as platform chemicals derived from biomass. mdpi.comnih.govfrontiersin.org These bio-derived compounds can be converted into a wide range of valuable chemicals and materials through sustainable catalytic pathways. frontiersin.orgnih.gov The biological transformation of furanic platform molecules using microorganisms and enzymes is a particularly promising approach. researchgate.netnih.gov

Inspired by diterpene biosynthesis, researchers are developing synthetic strategies that mimic natural processes to create diverse and complex molecular scaffolds from simple furan precursors. rsc.org This approach has the potential to generate novel compounds with high natural product-likeness for applications in drug discovery and chemical biology. rsc.org The photocatalytic conversion of furans to pyrroles represents another innovative, bio-inspired transformation. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 3,4-bis(trimethylsilyl)furan, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis of this compound typically involves silylation of furan precursors. For example, silyl methyl groups can be introduced via nucleophilic substitution or metal-mediated reactions. Evidence from analogous systems (e.g., methyl 2-(trimethylsilyl)methyl-3-furancarboxylate) suggests that using trimethylsilyl chloride in the presence of a base (e.g., LiHMDS) under anhydrous conditions at low temperatures (−78°C to 0°C) enhances regioselectivity and yield . Purification via column chromatography with hexane/ethyl acetate gradients is recommended.

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H NMR : Look for characteristic deshielded protons on the furan ring (δ 6.5–7.5 ppm) and trimethylsilyl (TMS) groups (δ 0.1–0.3 ppm).

- ¹³C NMR : Furan carbons appear at δ 110–150 ppm, while TMS carbons are at δ 0–5 ppm.

- ¹⁹F NMR (if fluorinated analogs are present): Quantitative NMR methods, such as those described for 3,5-bis(trifluoromethyl)benzoic acid, can validate purity using certified reference materials .

- IR : Strong Si–C stretching vibrations near 1250 cm⁻¹ and furan ring C–O–C stretches at 1600–1700 cm⁻¹ are diagnostic.

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Use fume hoods for all procedures to avoid inhalation of volatile silyl compounds. Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Store the compound under inert gas (N₂ or Ar) to prevent hydrolysis. Consult Safety Data Sheets (SDS) for analogous silylated furans, which recommend emergency measures like eye rinsing with water for 15 minutes and avoiding contact with strong oxidizers .

Advanced Research Questions

Q. How does the steric bulk of trimethylsilyl groups influence the regioselectivity of Diels-Alder reactions involving this compound?

- Methodological Answer : The TMS groups at the 3,4-positions electronically deactivate the furan ring while sterically shielding specific sites. In Diels-Alder reactions, computational modeling (DFT or MD simulations) can predict endo/exo selectivity. Experimental validation via trapping with dienophiles (e.g., methyl acrylate) shows that bulky substituents favor exo adducts due to steric hindrance, as observed in dimerization studies of silylated O-quinodimethanes .

Q. What strategies resolve contradictions in reported reactivity of this compound toward electrophilic substitution?

- Methodological Answer : Discrepancies may arise from solvent polarity or catalyst choice. For instance, Friedel-Crafts alkylation may fail in polar aprotic solvents (DMF, DMSO) due to TMS group hydrolysis. Switch to non-polar solvents (toluene, hexane) with Lewis acids like AlCl₃. Compare kinetic data (e.g., via in situ IR monitoring) to isolate competing pathways .

Q. How can computational chemistry aid in predicting the stability and electronic properties of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) optimize geometry and predict frontier molecular orbitals (HOMO/LUMO). For example, the electron-withdrawing effect of TMS groups lowers HOMO energy, reducing nucleophilicity. Compare with experimental UV-Vis spectra (λmax shifts) to validate computational models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.